molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

Cat. No.: B577881
CAS No.: 1226776-81-3
M. Wt: 217.715
InChI Key: YFKALMFJNBJAGK-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 1226776-81-3) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₂ClN₃S and a molecular weight of 217.72 g/mol. It features a pyrido[3,4-d]pyrimidine core fused to a partially saturated pyridine ring, with a methylthio (-SCH₃) substituent at position 2. This compound is primarily utilized in medicinal chemistry research, particularly as a building block for kinase inhibitors or protease-targeted therapies. It is commercially available with a purity >98% and requires storage at room temperature (RT) in moisture-free conditions to maintain stability.

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKALMFJNBJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712340
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-81-3
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Piperidone Derivatives

The tetrahydropyrido[3,4-d]pyrimidine scaffold is synthesized from N-substituted piperidone-3-carboxylate esters. For example, N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester undergoes cyclization with formamidine acetate in dimethylformamide (DMF) at 100°C to yield the pyrimidine core. Alternative methods employ guanidine derivatives, as demonstrated in a patent where N-(β-dimethylamino-ethyl)-piperidone-3-carboxylic acid ethyl ester dihydrochloride reacts with benzamidine hydrochloride under basic conditions (K₂CO₃, H₂O, 50°C) to form the core structure.

Key Reaction Parameters:

ParameterConditionYield (%)Source
ReagentFormamidine acetate72–85
SolventDMF-
Temperature100°C, 6–8 h-
BaseK₂CO₃68

Chlorination for Electrophilic Activation

Chlorination at position 2 is critical for subsequent thiolation. Phosphoryl chloride (POCl₃) in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 50°C efficiently converts carbonyl groups to chlorides. For instance, 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives are chlorinated with POCl₃/DBU to yield 4-chloro intermediates. This step achieves >90% conversion when conducted under anhydrous conditions.

Introduction of the Methylthio Group

Nucleophilic Aromatic Substitution

The chlorinated intermediate undergoes displacement with methylthiol nucleophiles. Sodium thiomethoxide (NaSMe) in ethanol at 50°C introduces the methylthio group, as reported in analogous syntheses. Alternatively, S-methyl-isothiourea reacts with chloropyrimidines in the presence of DBU, yielding 2-(methylthio) derivatives with 75–82% efficiency.

Comparative Thiolation Methods:

NucleophileConditionsYield (%)Purity (%)Source
NaSMeEtOH, 50°C, 12 h78>95
S-Methyl-isothioureaDBU, EtOH, 50°C, 8 h8298

Alternative Thiolation Routes

Patent literature describes the use of S-benzyl-isothiourea hydrochloride for thioether formation, though this requires subsequent deprotection to yield the methylthio group. Hydrogenolysis over Pd/C (10 atm H₂, EtOH) removes benzyl groups but risks over-reduction of the pyrimidine ring.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or acetone to precipitate the hydrochloride salt. Crystallization from ethanol/chloroform mixtures enhances purity (>98%), as validated by HPLC.

Salt Formation Optimization:

ParameterConditionOutcomeSource
Acid1M HCl in EtOH94% recovery
SolventEtOH/CHCl₃ (3:1)Needle-like crystals
PurityRecrystallization98.5% (HPLC)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 3.20–3.45 (m, 4H, CH₂-N-CH₂), 4.30 (br s, 2H, NH₂⁺), 7.85 (s, 1H, pyrimidine-H).

  • LC-MS : m/z 217.72 [M+H]⁺, consistent with the molecular formula C₈H₁₂ClN₃S.

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

  • Stability : The hydrochloride salt remains stable for 6 months at -80°C in anhydrous DMSO.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
POCl₃/DBU chlorinationHigh conversion, mild conditionsRequires anhydrous setup85–90
NaSMe thiolationDirect, single-stepOdor control needed78
S-Methyl-isothioureaHigh purityLonger reaction time82

Industrial-Scale Considerations

  • Cost Efficiency : DBU and POCl₃ contribute significantly to reagent costs (~$120/kg scale).

  • Safety : POCl₃ requires handling under inert atmosphere due to moisture sensitivity.

  • Waste Management : Ethanol and DMF are recovered via distillation (70–80% efficiency) .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride typically involves multi-step processes that may include cyclization reactions of pyrimidine derivatives. Recent studies have emphasized the use of hybrid catalysts to enhance the efficiency of these synthetic pathways. For instance, one study highlighted the development of substituted pyrano[2,3-d]pyrimidine derivatives through innovative catalytic methods which could also be applied to synthesize related compounds like this compound .

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research in pharmacology:

  • Antitumor Activity : Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent antitumor activity against HeLa cells .
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for antimicrobial activity with promising results .
  • Anti-inflammatory Effects : Some studies suggest that pyrido[3,4-d]pyrimidine derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

  • Anticancer Research : A study evaluated the cytotoxicity of various pyrido[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the methylthio group enhanced their anticancer properties significantly .
  • Antimicrobial Testing : In another investigation focused on antimicrobial activity, compounds derived from this scaffold were tested against a panel of bacteria. The results demonstrated significant inhibition at low concentrations compared to standard antibiotics .
  • Metabolic Stability : A study explored how the introduction of a methyl group in related pyrido compounds affected their metabolic stability. This research found that such modifications could lead to reduced metabolism in liver microsomes .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntitumorHeLa Cells129
AntimicrobialE. coli257
Anti-inflammatoryVariousNot specified

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations and Implications

Chloro-substituted analogues (e.g., 2-chloro and 2,4-dichloro derivatives) are more electrophilic, making them suitable for Suzuki-Miyaura cross-coupling reactions in drug discovery.

Solubility and Stability :

  • The target compound exhibits good solubility in DMSO, a critical feature for in vitro assays. In contrast, trifluoromethyl-substituted derivatives (e.g., CAS 647863-08-9) may exhibit lower aqueous solubility due to increased hydrophobicity.
  • Methoxy-substituted analogues (e.g., CAS 1187830-77-8) are more hydrophilic, which could improve bioavailability in pharmacokinetic studies.

Synthetic Accessibility :

  • The target compound and its analogues are synthesized via modular routes starting from pyrimidine precursors. For example, chloro derivatives are often prepared via direct chlorination, while methylthio groups are introduced using thiolation reagents.

Biological Activity

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride (CAS No. 1226776-81-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H12ClN3S
  • Molecular Weight : 217.72 g/mol
  • CAS Number : 1226776-81-3
  • Structural Characteristics : The compound features a tetrahydropyrido-pyrimidine core with a methylthio group at the 2-position, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer activity. In particular, compounds with similar structures have been investigated for their effects on various cancer cell lines:

  • Mechanism of Action : These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, studies have highlighted their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Study : A study demonstrated that certain pyrido[3,4-d]pyrimidines exhibited nanomolar IC50 values in CDK2 inhibition assays, suggesting strong potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence of antimicrobial properties associated with this class of compounds:

  • Mechanism : The antimicrobial activity is hypothesized to arise from interference with bacterial DNA synthesis or disruption of membrane integrity.
  • Research Findings : Preliminary studies have shown that related compounds display activity against various bacterial strains, indicating a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

PositionSubstituentEffect on Activity
2MethylthioEnhances potency in enzyme inhibition
5 & 6Varies (alkyl/aryl)Affects selectivity and binding affinity

Selectivity and Targeting

The substitution pattern at the C5 and C6 positions is critical for determining the selectivity towards specific biological targets. For example, variations in these positions can lead to differential inhibition of tyrosine kinases or other relevant enzymes .

Safety and Toxicology

While promising in terms of efficacy, the safety profile of this compound must also be considered:

  • Toxicity Studies : Research indicates that certain derivatives may exhibit low toxicity in normal cells while retaining high efficacy against cancer cells. This selectivity is crucial for developing safe therapeutic agents .
  • Regulatory Status : The compound's safety and efficacy must be validated through rigorous preclinical and clinical trials before it can be approved for therapeutic use.

Q & A

Q. What are the standard synthetic routes for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride?

The synthesis typically involves multi-step routes starting from pyrimidine precursors. For example, a methylthio group can be introduced via nucleophilic substitution using methyl iodide or methyl disulfide under basic conditions. Key intermediates, such as 4-chloro derivatives, are often functionalized through coupling reactions. Purification employs column chromatography or recrystallization from solvents like dioxane .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

  • ¹H-NMR : Peaks for methylthio (δ ~2.51 ppm), methylene groups in the tetrahydropyrido ring (δ 2.74–3.78 ppm), and aromatic protons (δ 7.31–7.55 ppm) .
  • IR : Stretching frequencies for C=O (~1,680 cm⁻¹) and aliphatic C-H (~2,990 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 343) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methylthio introduction .
  • Catalysts : Base catalysts like K₂CO₃ improve reaction kinetics .
  • Advanced techniques : Microwave-assisted synthesis reduces reaction time, while continuous flow reactors enhance scalability .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve aqueous solubility .

Q. How is structure-activity relationship (SAR) analyzed for bioactivity?

  • Substituent variation : Replace the methylthio group with ethylthio or phenylthio to assess steric/electronic effects on enzyme inhibition .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity with targets like kinases .

Q. How to resolve contradictions in enzyme inhibition data?

  • Assay standardization : Control pH, temperature, and ionic strength to minimize variability .
  • Orthogonal assays : Validate results using fluorescence polarization and surface plasmon resonance (SPR) .

Notes for Experimental Design

  • Contradiction analysis : When replication fails, cross-check intermediates via HPLC and compare with published chromatograms .
  • Scale-up challenges : Pilot continuous flow systems to mitigate exothermic risks in methylthio group introduction .

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